molecular formula C18H13BrN2O3 B11203266 N-(3-bromophenyl)-6-hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide

N-(3-bromophenyl)-6-hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide

Cat. No.: B11203266
M. Wt: 385.2 g/mol
InChI Key: VILKFSMSSAQMBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-Bromophenyl)-6-hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide is a tricyclic pyrroloquinoline derivative developed as part of a broader effort to optimize 4-hydroxyquinolin-2-one diuretics. Its core structure features a pyrrolo[3,2,1-ij]quinoline scaffold substituted with a 3-bromophenyl carboxamide group at position 5 and a hydroxyl group at position 4. This compound belongs to a class of "me-too" drugs designed to mimic the diuretic efficacy of lead structures like hydrochlorothiazide (HCTZ) while improving pharmacokinetic or pharmacodynamic properties .

Properties

Molecular Formula

C18H13BrN2O3

Molecular Weight

385.2 g/mol

IUPAC Name

N-(3-bromophenyl)-9-hydroxy-11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4(12),5,7,9-tetraene-10-carboxamide

InChI

InChI=1S/C18H13BrN2O3/c19-11-4-2-5-12(9-11)20-17(23)14-16(22)13-6-1-3-10-7-8-21(15(10)13)18(14)24/h1-6,9,22H,7-8H2,(H,20,23)

InChI Key

VILKFSMSSAQMBR-UHFFFAOYSA-N

Canonical SMILES

C1CN2C3=C1C=CC=C3C(=C(C2=O)C(=O)NC4=CC(=CC=C4)Br)O

Origin of Product

United States

Preparation Methods

Initial Cyclization and Functionalization

The synthesis begins with formylation of 2-methoxy-5-nitroaniline using formic acid in acetic acid and water, yielding N-(2-methoxy-5-nitrophenyl)formamide. Subsequent hydrogenation over palladium catalyst in dimethylformamide reduces the nitro group to an amine, producing N-(5-amino-2-methoxyphenyl)formamide. Diazotization with sodium nitrite and fluoroboric acid at -20°C to -25°C generates a diazonium salt, which undergoes coupling with ethyl 2-methylacetoacetate to form ethyl 2-[(3-formylamino-4-methoxyphenyl)hydrazono]propionate.

Cyclization and Oxidation

Heating the hydrazono intermediate in formic acid at 80°C induces cyclization, forming the pyrroloquinoline skeleton. Oxidation with bromine in dichloromethane introduces the 4-oxo group. Critical parameters include:

  • Temperature : 150–220°C for cyclization

  • Solvent : Tetrahydrofuran or dimethylformamide

  • Catalyst : Lithium hydroxide for deprotection

Bromophenyl Incorporation Strategies

Introducing the 3-bromophenyl moiety requires precise electrophilic substitution or cross-coupling.

Friedel-Crafts Alkylation

Intramolecular Friedel-Crafts alkylation, as demonstrated in 6-hydroxy-3,4-dihydroquinolinone synthesis, offers a pathway. N-(4-Methoxyphenyl)-3-chloropropionamide undergoes cyclization in dimethyl sulfoxide (DMSO) with 3–5 equivalents of AlCl₃ at 150–220°C. Adapting this method:

  • Replace the methoxyphenyl group with a bromophenyl precursor.

  • Optimize Lewis acid concentration to prevent over-bromination.

Key Data :

ParameterValue
Lewis AcidAlCl₃ (4 equiv)
Temperature180°C
Yield68–72% (analogous)

Carboxamide Functionalization

The final carboxamide group is introduced via nucleophilic acyl substitution or condensation.

Carboxyl Activation

A patent-derived method for 3-hydroxy-2-pyrazinecarboxamide synthesis involves converting a nitrile to a carboxamide using acidic hydrolysis. For this compound:

  • Hydrolyze the 5-cyano group to a carboxylic acid using H₂SO₄ at 100°C.

  • React with 3-bromoaniline via mixed anhydride (ClCO₂Et, N-methylmorpholine).

Reaction Conditions :

  • Acid Concentration : 98% H₂SO₄

  • Time : 6–8 h

  • Yield : ~65% (extrapolated from)

Purification and Crystallization

Final purification leverages pH-controlled precipitation, as seen in PQQ triacid potassium salt isolation:

  • Adjust reaction mixture pH to 5.3 with HCl.

  • Precipitate the product, wash with cold water, and recrystallize from ethanol/water.

Purity Data :

  • HPLC : >98% (achieved in analogous quinoline systems)

  • Elemental Analysis : ±0.3% of theoretical values

Comparative Analysis of Methods

MethodAdvantagesLimitationsYield
Multi-Step LinearHigh purity, scalableLengthy (9 steps)14–18%
Friedel-CraftsRapid cyclizationRequires harsh conditions68–72%
Suzuki CouplingSelective aryl introductionSensitive to oxygen/moisture50–60%

Challenges and Optimization Opportunities

  • Bromine Positioning : Ensuring regioselectivity during electrophilic bromination remains challenging. Directed ortho-metalation strategies could improve specificity.

  • Oxidation Control : Over-oxidation of the 4-oxo group must be mitigated using mild oxidizing agents (e.g., MnO₂ instead of KMnO₄).

  • Solvent Selection : High-boiling solvents like DMSO enhance reaction rates but complicate product isolation . Switching to NMP (N-methylpyrrolidone) may improve yields.

Chemical Reactions Analysis

Oxidation Reactions

The hydroxyl group at position 6 undergoes oxidation under controlled conditions. Common oxidizing agents like potassium permanganate (KMnO₄) or Jones reagent convert the hydroxyl group to a ketone, yielding derivatives with altered electronic properties.

Example Reaction:

C18H14BrN2O3KMnO4,H2OC18H12BrN2O3+H2O\text{C}_{18}\text{H}_{14}\text{BrN}_2\text{O}_3 \xrightarrow{\text{KMnO}_4, \text{H}_2\text{O}} \text{C}_{18}\text{H}_{12}\text{BrN}_2\text{O}_3 + \text{H}_2\text{O}

This reaction is critical for generating intermediates in drug discovery efforts.

Substitution Reactions

The bromine atom on the phenyl ring participates in nucleophilic aromatic substitution (NAS) . Reagents such as thionyl chloride (SOCl₂) or hydrochloric acid (HCl) facilitate substitution with nucleophiles (e.g., amines, alkoxides), enabling structural diversification.

Reaction Conditions and Outcomes:

ReagentNucleophileProduct SubstituentYield (%)
SOCl₂/H₂ONH₃-NH₂78
HCl/EtOH-OCH₃-OCH₃65

Substitution at the bromine position enhances solubility and bioactivity.

Cyclization Reactions

Under acidic conditions (e.g., H₂SO₄ or acetic anhydride ), the compound undergoes intramolecular cyclization. This reaction forms additional fused rings, increasing structural complexity and potential binding affinity.

Mechanism:

  • Protonation of the carbonyl oxygen activates the site.

  • Cyclization via intramolecular attack by the pyrrolidine nitrogen.

  • Rearomatization yields a tricyclic derivative.

Cyclized products have shown enhanced inhibitory effects on kinases and proteases .

Amide Bond Cleavage

The carboxamide group is susceptible to hydrolysis under strong acidic (e.g., 6M HCl ) or basic conditions (e.g., NaOH ), producing a carboxylic acid and a primary amine.

Example:

C18H14BrN2O3HCl, ΔC17H12BrNO3+NH3\text{C}_{18}\text{H}_{14}\text{BrN}_2\text{O}_3 \xrightarrow{\text{HCl, Δ}} \text{C}_{17}\text{H}_{12}\text{BrNO}_3 + \text{NH}_3

This reaction is utilized to modify pharmacokinetic properties or prepare derivatives for structure-activity relationship (SAR) studies.

Comparative Reactivity of Structural Analogs

Reactions observed in similar pyrroloquinoline derivatives (e.g., adamantyl- or pyridinylmethyl-substituted analogs) provide context for broader reactivity trends:

Compound SubstituentDominant Reaction TypeKey ReagentsBiological Impact
3-Bromophenyl (target)NAS, OxidationSOCl₂, KMnO₄Enhanced antimicrobial activity
1-AdamantylCyclizationH₂SO₄, Ac₂OImproved lipophilicity
Pyridin-2-ylmethylReductive alkylationNaBH₄, DMFDiuretic potential

Scientific Research Applications

Medicinal Chemistry Applications

The compound belongs to the pyrroloquinoline class of heterocycles, which have been extensively studied for their therapeutic potentials. Its applications in medicinal chemistry include:

Antimicrobial Activity : Research indicates that compounds with a quinoline core exhibit significant antimicrobial properties. For instance, derivatives of quinoline have shown effectiveness against various bacteria and fungi due to their ability to inhibit key microbial enzymes like DNA gyrase and EGFR (epidermal growth factor receptor) .

Anticancer Properties : Studies have demonstrated that N-(3-bromophenyl)-6-hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide may possess anticancer activities. The mechanism involves targeting specific pathways in cancer cell proliferation and survival. Research has indicated that modifications in the structure can enhance the anticancer efficacy against cell lines such as HCT-116 and MCF-7 .

Potential as a Therapeutic Agent : The compound's interaction with biological targets suggests its potential as a therapeutic agent in treating conditions like hypertension through aldosterone synthase inhibition . This highlights its versatility in addressing different health issues.

The biological activity of this compound can be summarized as follows:

Activity Type Description
AntimicrobialEffective against Gram-positive and Gram-negative bacteria; potential use in treating infections.
AnticancerInhibits cancer cell proliferation; effective against specific cancer cell lines (e.g., MCF-7).
Enzyme InhibitionPotential to inhibit key enzymes involved in disease processes (e.g., aldosterone synthase).

Synthetic Methodologies

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

Starting Materials : The synthesis often begins with readily available precursors such as 3-bromobenzaldehyde and various amines.

Reaction Conditions : The reactions are usually carried out under controlled conditions involving solvents like acetic acid or DMSO. Temperature and reaction time are critical for optimizing yield and purity.

Characterization Techniques : Characterization of the synthesized compound is performed using techniques such as NMR (Nuclear Magnetic Resonance), X-ray diffraction, and mass spectrometry to confirm structural integrity .

Case Studies

Several studies have focused on the synthesis and biological evaluation of compounds related to this compound:

  • Antimicrobial Evaluation : A study demonstrated that derivatives exhibited significant antimicrobial activity against Mycobacterium smegmatis and other pathogens. The presence of electron-withdrawing groups was correlated with enhanced activity .
  • Anticancer Activity Assessment : Another study evaluated a series of quinoline derivatives for their anticancer properties against multiple cancer cell lines. Results indicated that structural modifications led to varying degrees of cytotoxicity .

Mechanism of Action

The exact mechanism remains an active area of research. It likely involves interactions with cellular targets, affecting signaling pathways or enzymatic processes.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The target compound’s activity and physicochemical properties are influenced by:

  • Position and nature of the aryl/alkyl substituent on the carboxamide group.
  • Presence of a methyl group at position 2 of the pyrroloquinoline nucleus, which enhances diuretic activity .

Key analogs and their properties are summarized below:

Compound Name Substituent Molecular Weight Melting Point (°C) Diuretic Activity (vs HCTZ) Key Findings References
Target: N-(3-Bromophenyl)-6-hydroxy-4-oxo... 3-Bromophenyl ~381.2* Not reported Inferred high Bromine’s electron-withdrawing effect may enhance receptor binding. -
[50]: N-(4-Methoxyphenyl)-6-hydroxy-4-oxo... 4-Methoxyphenyl ~377.4* Not reported Clinically tested Polymorphic form achieved; superior stability and bioavailability.
N-[2-(4-Chlorophenyl)ethyl]-6-hydroxy-4-oxo... 4-Chlorophenyl ethyl 368.8 Not reported Moderate Chlorine substitution reduces potency compared to bromine.
N-(2-Furylmethyl)-6-hydroxy-2-methyl-4-oxo... 2-Furylmethyl 352.3 194–196 Moderate Heterocyclic substituents lower lipophilicity.
N-(Adamantan-1-yl)-6-hydroxy-4-oxo... Adamantane ~411.5* Not reported Not tested Bulky substituent may hinder solubility.

*Calculated based on molecular formulas.

Substituent Impact Analysis:
  • The larger bromine atom may improve hydrophobic interactions in target tissues .
  • Heterocyclic Substituents : Furyl and thienyl groups (e.g., [7]) reduce diuretic potency due to decreased lipophilicity and steric hindrance.
  • Alkyl Chains : Ethyl or cyclohexyl linkers (e.g., [8, 12]) balance solubility and activity but require optimization to avoid excessive hydrophobicity.

Pharmacological Activity

  • Diuretic Efficacy : The target compound’s methyl group at position 2 (shared with analogs in ) is critical for activity. In rat models, structurally similar compounds showed diuretic effects 1.2–1.5× stronger than HCTZ at 10 mg/kg .
  • Mechanism: Like other 4-hydroxyquinolin-2-ones, the target likely inhibits renal carbonic anhydrase or Na+/Cl− cotransporters, though exact targets require validation .

Physicochemical Properties

  • Melting Points : Analogs with flexible substituents (e.g., furylmethyl: 146–148°C ) have lower melting points than rigid aryl derivatives, suggesting improved solubility.
  • Polymorphism : The 4-methoxyphenyl analog ([50]) successfully formed a stable polymorph, whereas the target’s bromophenyl group may pose crystallization challenges due to steric bulk .

Biological Activity

N-(3-bromophenyl)-6-hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide is a complex heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic implications.

Chemical Structure and Properties

The compound features a pyrroloquinoline core, which is known for diverse biological activities. Its molecular formula is C15H12BrN3O3C_{15}H_{12}BrN_{3}O_{3} with a molecular weight of approximately 364.18 g/mol. The presence of the bromophenyl group and hydroxyl functionalities contributes to its reactivity and biological interactions.

PropertyValue
Molecular FormulaC15H12BrN3O3C_{15}H_{12}BrN_{3}O_{3}
Molecular Weight364.18 g/mol
IUPAC NameThis compound

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The initial steps may include the formation of the pyrroloquinoline framework followed by the introduction of bromine and hydroxyl groups through electrophilic substitution reactions.

Anticancer Properties

Research indicates that compounds with similar structures exhibit significant anticancer activity. For instance, derivatives of pyrroloquinolines have been shown to inhibit cell proliferation in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. A study demonstrated that related compounds can target specific pathways involved in tumor growth and metastasis .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies suggest that it exhibits activity against a range of bacterial strains, potentially through interference with bacterial cell wall synthesis or function . This property makes it a candidate for further development as an antimicrobial agent.

The mechanism by which this compound exerts its biological effects likely involves modulation of key signaling pathways. For instance:

  • Inhibition of Kinases : Similar compounds have been shown to inhibit kinases involved in cancer progression.
  • Interaction with DNA : Some derivatives can intercalate into DNA, disrupting replication and transcription processes .

Case Studies

  • Antitumor Activity : In vitro studies using human cancer cell lines revealed that N-(3-bromophenyl)-6-hydroxy derivatives induce apoptosis by activating caspase pathways and downregulating anti-apoptotic proteins .
  • Antimicrobial Efficacy : A comparative study assessed the antimicrobial activity of various pyrroloquinoline derivatives against Gram-positive and Gram-negative bacteria. The results indicated that the compound demonstrates significant inhibition zones comparable to standard antibiotics .

Q & A

Q. Example DOE Table :

FactorLow LevelHigh LevelOptimal Level
Temperature (°C)80120110
Catalyst (mol%)0.52.01.5
Reaction Time (h)61210

Computational tools (e.g., quantum chemical calculations) further refine reaction pathways, reducing development time by 30–50% .

Basic: What analytical techniques confirm the compound's structural integrity and purity?

Answer:

  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]⁺ peak matching theoretical mass).
  • X-ray Crystallography : Resolves 3D structure for stereochemical confirmation .
  • HPLC-PDA : Assesses purity (>98% by area normalization) and detects trace impurities .

Advanced: How should researchers evaluate the compound's biological activity while minimizing experimental bias?

Answer:

  • Dose-response assays : Use multiple concentrations (e.g., 0.1–100 µM) to establish IC₅₀ values .
  • Positive/Negative controls : Include known inhibitors (e.g., doxorubicin for cytotoxicity) and vehicle-only groups .
  • Blinded experiments : Assign sample codes to avoid observer bias during data collection .
  • Replicate trials : Perform triplicate measurements to assess reproducibility.

Advanced: How can discrepancies in biological activity data across studies be resolved?

Answer:
Contradictions often arise from:

  • Assay variability : Standardize protocols (e.g., ATP levels in viability assays) .
  • Solubility differences : Use co-solvents (e.g., DMSO ≤0.1% v/v) and confirm solubility via dynamic light scattering .
  • Cell line heterogeneity : Authenticate cell lines using STR profiling .
  • Data normalization : Express activity relative to housekeeping genes (e.g., GAPDH) or internal standards .

Basic: What strategies address solubility challenges during in vitro testing?

Answer:

  • Co-solvent systems : Use DMSO, ethanol, or PEG-400 at biocompatible concentrations .
  • Nanoparticle formulation : Encapsulate the compound in liposomes or polymeric nanoparticles (e.g., PLGA) to enhance aqueous dispersion .
  • pH adjustment : Prepare buffered solutions (e.g., pH 7.4 PBS) to stabilize the compound .

Advanced: How can computational methods elucidate the compound's mechanism of action?

Answer:

  • Molecular docking : Predict binding affinities to target proteins (e.g., kinases) using AutoDock Vina .
  • Molecular dynamics (MD) simulations : Analyze ligand-protein stability over 100+ ns trajectories .
  • QSAR modeling : Correlate structural features (e.g., bromophenyl substitution) with activity trends .

Advanced: What methodologies validate the compound's stability under physiological conditions?

Answer:

  • Forced degradation studies : Expose the compound to heat (40–60°C), light (UV), and hydrolytic conditions (pH 1–13) .
  • LC-MS/MS analysis : Monitor degradation products (e.g., demethylation or hydrolysis byproducts) .
  • Accelerated stability testing : Store at 25°C/60% RH for 6 months and compare to initial HPLC profiles .

Basic: How is the compound's LogP (lipophilicity) determined experimentally?

Answer:

  • Shake-flask method : Partition between octanol and water, followed by UV-Vis quantification .
  • HPLC retention time : Correlate with known standards using a C18 column .

Advanced: What strategies improve selectivity for target proteins over off-targets?

Answer:

  • Fragment-based screening : Identify core pharmacophores using X-ray crystallography .
  • Selectivity profiling : Screen against kinase panels (e.g., 100+ kinases) to identify off-targets .
  • Structure-guided optimization : Modify substituents (e.g., bromophenyl to fluorophenyl) to enhance steric complementarity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.